2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid with 2,2,2-trichloroethanol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Substitution Reactions: Products such as 2-(2-azido-4,5-dimethoxyphenyl)acetate or 2-(2-thiocyanato-4,5-dimethoxyphenyl)acetate.
Hydrolysis: 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid and 2,2,2-trichloroethanol.
Scientific Research Applications
2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Medicine: As a precursor for the development of potential pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator, but further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A compound with a similar phenyl ring structure but different functional groups.
2,2,2-Trichloroethyl chloroformate: Shares the 2,2,2-trichloroethyl group but has different reactivity and applications.
Uniqueness
2,2,2-Trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate is unique due to its combination of the 2,2,2-trichloroethyl ester and the 2-bromo-4,5-dimethoxyphenyl moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H12BrCl3O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C12H12BrCl3O4/c1-18-9-3-7(8(13)5-10(9)19-2)4-11(17)20-6-12(14,15)16/h3,5H,4,6H2,1-2H3 |
InChI Key |
GLRKUJJAMNNTLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OCC(Cl)(Cl)Cl)Br)OC |
Origin of Product |
United States |
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